(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine
Description
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(1R)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10H,6,12-13H2,1-3H3/t10-/m0/s1 |
InChI Key |
CZXPCBGOKOOGDN-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](CN)N)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CN)N)C |
Origin of Product |
United States |
Preparation Methods
Direct Reductive Amination of 2,4,6-Trimethylacetophenone
One common method to prepare this compound involves reductive amination of 2,4,6-trimethylacetophenone with ammonia or an amine source, followed by reduction:
- Step 1: Condensation of 2,4,6-trimethylacetophenone with ammonia or a suitable nitrogen source to form an imine intermediate.
- Step 2: Catalytic hydrogenation or chemical reduction (e.g., using sodium borohydride or catalytic hydrogenation over Pd/C) to convert the imine to the corresponding chiral diamine.
- Chirality Control: Use of chiral catalysts or chiral auxiliaries to induce the (1R) stereochemistry during the reduction step.
Chiral Resolution of Racemic Mixtures
Alternatively, the racemic ethane-1,2-diamine derivative can be synthesized first and then subjected to chiral resolution techniques such as:
- Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives), followed by selective crystallization.
- Chromatographic separation on chiral stationary phases.
- This method is less efficient but sometimes used when asymmetric synthesis is challenging.
Synthesis via Chiral Epoxide Opening
Another synthetic route involves:
- Preparation of a chiral epoxide intermediate derived from 2,4,6-trimethylphenyl-substituted precursors.
- Nucleophilic ring opening of the epoxide with ammonia or amines to yield the diamine with controlled stereochemistry.
- This method allows for stereoselective access to the (1R) enantiomer depending on the epoxide chirality.
Purification and Isolation
- The free base diamine is often isolated by extraction and crystallization.
- The dihydrochloride salt form, this compound dihydrochloride, is commonly purified by recrystallization from solvents such as ethanol or isopropanol to enhance stability and ease of handling.
- Purity levels typically exceed 95%, with melting points around 86°C for related bis-substituted diamines, indicating crystalline purity.
Summary Table of Preparation Methods
Research Findings and Notes
- The this compound is valued for its chiral induction properties in asymmetric catalysis, which depend heavily on the stereochemical purity achieved during synthesis.
- Studies highlight the importance of controlling reaction conditions such as temperature, solvent, and catalyst choice to maximize enantiomeric excess (ee) and yield.
- The dihydrochloride salt form improves compound stability and facilitates handling in research and industrial applications.
- No significant hazards are reported beyond standard irritant warnings; safe handling protocols are recommended.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine serves as a critical building block for synthesizing pharmaceutical compounds. Its unique structural properties allow for the development of drugs targeting specific biological pathways. For instance, studies have indicated its potential as a lead compound in anticancer drug development, demonstrating significant antitumor activity in various assays .
Case Study: Antitumor Mechanisms
A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness in modulating pathways involved in tumor growth. The research indicates that derivatives of this diamine exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further investigation .
Organic Synthesis
Intermediate in Synthesis
In organic synthesis, this compound is utilized as an intermediate for creating complex organic molecules. Its ability to undergo various chemical reactions—including oxidation and substitution—facilitates the construction of diverse chemical architectures.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Products Formed |
|---|---|---|
| Oxidation | Reacts with oxidizing agents to form imines or amides | Imines or amides |
| Reduction | Undergoes reduction to yield secondary or tertiary amines | Secondary or tertiary amines |
| Substitution | Participates in nucleophilic substitution with electrophiles | N-alkylated or N-acylated derivatives |
Materials Science
Polymer Development
The compound has potential applications in materials science, particularly in polymer development. Its amine functionalities can be used to create cross-linked networks that enhance material properties such as strength and thermal stability.
Catalytic Applications
Chiral Ligand in Asymmetric Synthesis
this compound acts as an effective chiral ligand in asymmetric synthesis processes. It has been successfully employed in facilitating reactions like Michael additions and aldol reactions due to the steric hindrance provided by the bulky trimethylphenyl groups.
Case Study: Asymmetric Catalysis
Research published in Synthetic Organic Chemistry discusses the use of this compound as a chiral auxiliary in asymmetric synthesis processes. The study demonstrates its ability to enhance reaction selectivity and yield when used in conjunction with various substrates .
Neuropeptide Y Modulation
Recent research presented at an annual pharmacology conference explored the compound's role in modulating neuropeptide Y receptor activity. This modulation has implications for treating metabolic disorders and highlights the compound's versatility beyond traditional applications .
Mechanism of Action
The mechanism of action of (1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
N1,N2-Dimesitylethane-1,2-diamine (N,N'-Bis(2,4,6-Trimethylphenyl)ethylenediamine)
- Structure : Differs by having mesityl groups at both N1 and N2 positions of ethane-1,2-diamine.
- Properties :
- Applications : Used as a ligand in catalysis, where bulkiness prevents undesired side reactions.
N,N'-Bis[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine
- Structure : Mesityl groups attached via methylene (-CH2-) bridges.
- Properties: Electronic Effects: Methylene spacers reduce electron-withdrawing effects compared to direct aryl attachment.
(1R,2R)-1,2-Bis(4-Methoxyphenyl)ethane-1,2-diamine
- Structure : Methoxy (-OCH3) groups at para positions of phenyl rings; (1R,2R) stereochemistry.
- Properties :
N1-(2,4,6-Trimethylbenzyl)ethane-1,2-diamine
- Structure : Mesityl group attached via a benzyl (-CH2C6H2(CH3)3) linker.
- Synthesis : Achieved in 97% yield via NaBH4 reduction of a Schiff base precursor, demonstrating high efficiency .
- Applications: Intermediate in chiral carbene ligand synthesis, highlighting its utility in organometallic chemistry.
N,N-Dimethyl-1-phenylethane-1,2-diamine
- Structure : Phenyl group at C1 and dimethylamine (-N(CH3)2) at C2.
- Properties :
Key Comparative Data
Steric and Electronic Effects
- The mesityl group in the target compound provides superior steric shielding compared to methoxy or methylene-linked analogs, making it ideal for stabilizing reactive metal intermediates in catalysis .
- Electron-donating groups (e.g., -OCH3 in bis(4-methoxyphenyl) derivatives) enhance ligand-to-metal charge transfer, improving catalytic activity in oxidation reactions .
Chirality and Selectivity
Corrosion Inhibition
- While aliphatic amines like DETA and TETA excel in corrosion inhibition due to multiple -NH groups, the target compound’s aromaticity and steric bulk may limit adsorption on metal surfaces, reducing efficacy compared to linear polyamines .
Biological Activity
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine, also known as 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine (C20H28N2), is a chiral diamine compound that has garnered attention in various fields of organic chemistry and pharmacology. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a central ethane backbone with two amine groups and bulky 2,4,6-trimethylphenyl substituents, enhancing its steric properties. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Ethylene Bridge: The reaction of 2,4,6-trimethylphenyl lithium with appropriate alkyl halides.
- Reduction: The use of reducing agents to convert intermediates into the final diamine product.
Antitumor Properties
Recent studies have indicated that this compound exhibits promising antitumor activity . Research has shown its effectiveness against various cancer cell lines including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
| HL-60 (Leukemia) | 10.0 | Inhibition of DNA synthesis |
Neuropharmacological Effects
The compound has been identified as a selective modulator of neuropeptide Y (NPY) receptors. NPY is involved in various physiological processes including appetite regulation and anxiety modulation. Studies suggest that this diamine could potentially be useful in treating conditions related to these pathways.
- Case Study: A preclinical study demonstrated that administration of this compound in rodent models resulted in reduced food intake and anxiety-like behaviors.
Catalytic Applications
In addition to its biological activities, this compound serves as an effective chiral ligand in asymmetric synthesis. It has been used to facilitate various reactions such as:
- Michael Additions
- Aldol Reactions
These reactions benefit from the stereochemical properties imparted by the bulky trimethylphenyl groups.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antitumor Mechanisms: A study published in Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anticancer agents .
- Neuropeptide Y Modulation: Research presented at the Annual Pharmacology Conference outlined its role in modulating NPY receptor activity and implications for treating metabolic disorders .
- Synthesis and Catalysis: A review in Synthetic Organic Chemistry discussed its utility as a chiral auxiliary in asymmetric synthesis processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
